![molecular formula C6H8BrN3 B2937030 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 118767-86-5](/img/structure/B2937030.png)
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Imidazole derivatives, including 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole, have been studied for their potential as antibacterial agents. The presence of the imidazole ring is known to contribute to the antibacterial activity, making these compounds suitable for the development of new antibacterial drugs .
Antimycobacterial Activity
Compounds with the imidazole moiety have shown effectiveness against Mycobacterium tuberculosis. The structural features of imidazole derivatives can be optimized to enhance their antimycobacterial properties, offering a pathway for the development of novel treatments for tuberculosis .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives are well-documented. Researchers are exploring the use of 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole in the synthesis of compounds that can potentially treat inflammation-related disorders .
Antitumor Potential
Imidazole-containing compounds have been identified as promising candidates for antitumor drugs. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is of significant interest in oncological research .
Antidiabetic Effects
The imidazole ring is a common feature in many antidiabetic drugs. Research into the applications of 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole could lead to the discovery of new therapeutic options for diabetes management .
Antiviral Properties
Imidazole derivatives are being investigated for their antiviral activities. The structural versatility of compounds like 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole allows for the design of molecules that can target various stages of viral replication .
Wirkmechanismus
Target of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to cell cycle arrest and apoptosis . This suggests that 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
If we consider its potential role as a cdk2 inhibitor, it could affect thecell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole might have similar cytotoxic effects, potentially leading to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
7-bromo-1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMFGZVTIQWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
CAS RN |
118767-86-5 |
Source
|
Record name | 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.